Methyl Methanesulfonylacetate
Overview
Description
Methyl methanesulfonylacetate is an organic compound with the molecular formula C4H8O4S. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. This compound is known for its reactivity and ability to participate in a wide range of chemical reactions.
Scientific Research Applications
Methyl methanesulfonylacetate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Methyl Methanesulfonylacetate (MMSA) is an organic compound that primarily targets the esterification and methylation reactions in organic synthesis . It serves as an esterification reagent, reacting with acids and alcohols to produce the corresponding esters . Additionally, MMSA is often used in methylation reactions, introducing methyl groups into organic compounds .
Mode of Action
MMSA interacts with its targets through esterification and methylation reactions. In esterification, MMSA reacts with an acid or alcohol to form an ester . In methylation, MMSA introduces a methyl group into an organic compound . These reactions result in the formation of new compounds with altered properties.
Biochemical Pathways
It’s known that mmsa plays a role in the esterification and methylation reactions in organic synthesis . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It’s known that mmsa is soluble in methanol and insoluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of MMSA’s action largely depend on the specific reactions it’s involved in. As an esterification and methylation agent, MMSA can alter the structure and properties of various organic compounds . This can lead to changes in the function and behavior of these compounds at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of MMSA. For instance, MMSA’s solubility in methanol and insolubility in water could affect its behavior in different environments. Additionally, MMSA should be stored at 2-8°C to maintain its stability . It’s also important to avoid contact with oxidizing agents and reducing agents, and to keep MMSA sealed and stored in a cool, ventilated place .
Safety and Hazards
The safety data sheet for MMSA advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
While specific future directions for MMSA were not found in the search results, research on related compounds and processes may provide some insights. For instance, organosulfates in ambient aerosol have been suggested as an area for future research, particularly in view of reductions of anthropogenic sulfur dioxide (SO2) emissions . Additionally, the field of DNA methylation, which involves the addition of a methyl group to cytosine within the context of the CpG dinucleotide, is expected to take important and interesting future directions .
Biochemical Analysis
Biochemical Properties
Methyl methanesulfonylacetate plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to methylate guanine and adenine bases in DNA, which can lead to mutations . Additionally, this compound can oxidize and acetylate proteins, affecting their function and stability . These interactions highlight its importance in studying DNA repair pathways and protein modifications.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce lipid stress in the inner nuclear membrane, independent of its DNA-damaging ability . This lipid stress can affect genome stability maintenance pathways, demonstrating the compound’s multifaceted impact on cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an alkylating agent. It exerts its effects by methylating DNA bases, leading to mutations and potential carcinogenic effects . Additionally, it can cause oxidation and acetylation of proteins, altering their function and stability. These molecular interactions underscore its utility in studying the mechanisms of alkylating agents and their effects on biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 62°C and a boiling point of approximately 296.3°C . Over time, it can degrade, leading to changes in its effects on cellular function. Long-term studies have shown that it can induce mutations and affect cellular metabolism, highlighting the importance of monitoring its stability and degradation in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can induce mutations and affect cellular metabolism without causing significant toxicity . At higher doses, it can lead to toxic effects, including carcinogenicity and apoptosis induction . These dosage-dependent effects underscore the importance of careful dosage selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with DNA and proteins . These interactions can affect metabolic flux and metabolite levels, demonstrating the compound’s impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence its activity and function, highlighting the importance of understanding its transport and distribution in biological systems.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanisms of action and effects on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl methanesulfonylacetate can be synthesized through the reaction of methanesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as distillation and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl methanesulfonylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- Methyl cyanoacetate
- Dimethyl malonate
- Ethyl dimethylphosphonoacetate
- Phenylacetonitrile
- Malononitrile
Uniqueness
Methyl methanesulfonylacetate is unique due to its specific reactivity and the presence of both ester and sulfonyl functional groups. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
methyl 2-methylsulfonylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-8-4(5)3-9(2,6)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDASVRZONLNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374961 | |
Record name | Methyl Methanesulfonylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62020-09-1 | |
Record name | Methyl Methanesulfonylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHANESULFONYLACETIC ACID METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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